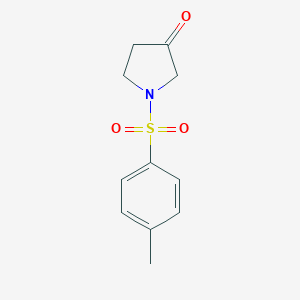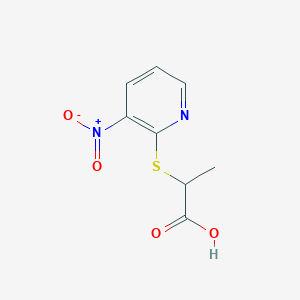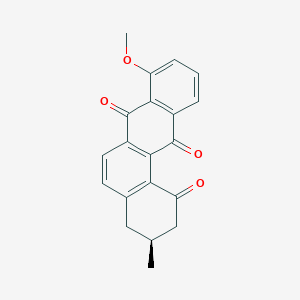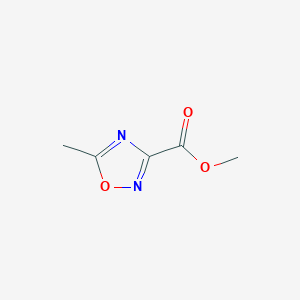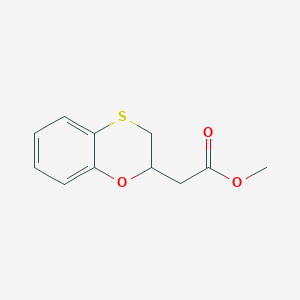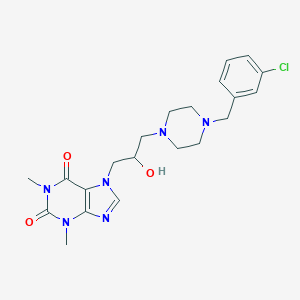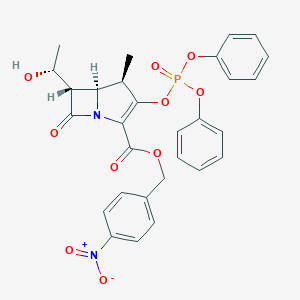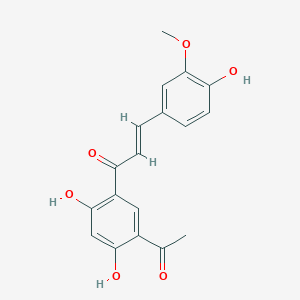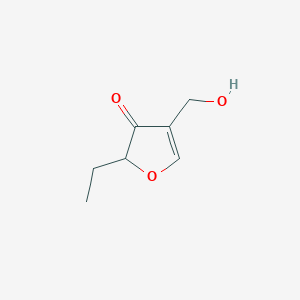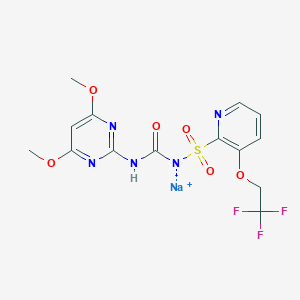
5-Chloro-8-(piperazinylsulfonyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-(piperazinylsulfonyl)isoquinoline, also known as PSI, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the field. In
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline is complex and involves a number of different pathways. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline inhibits the activity of PDE1, leading to increased levels of cyclic nucleotides in neurons. This, in turn, leads to increased synaptic plasticity and improved cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of voltage-gated potassium channels, leading to increased excitability in neurons.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has a number of biochemical and physiological effects, many of which are related to its mechanism of action. As mentioned earlier, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase synaptic plasticity and improve cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory disorders. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has also been shown to have anti-tumor effects, although the mechanism behind this is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments is its potent effects on the central nervous system. This makes it a useful tool for studying the mechanisms of synaptic plasticity and cognitive function. Additionally, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to have anti-inflammatory and anti-tumor effects, which may make it useful for studying the mechanisms behind these conditions. However, there are also some limitations to using 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in lab experiments. For example, it has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. One area of interest is in the development of new drugs based on the structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline. By modifying the chemical structure of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline, it may be possible to develop drugs with improved efficacy and fewer side effects. Additionally, there is interest in exploring the potential applications of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline in the treatment of inflammatory disorders and cancer. Finally, there is ongoing research into the mechanisms behind the effects of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline on the central nervous system, with the goal of developing new treatments for cognitive disorders such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline involves the reaction of 5-chloroisoquinoline-8-sulfonyl chloride with piperazine in the presence of a base. This reaction results in the formation of 5-Chloro-8-(piperazinylsulfonyl)isoquinoline as a white solid, which can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of neuroscience, where it has been shown to have potent effects on the central nervous system. 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to inhibit the activity of phosphodiesterase 1 (PDE1), an enzyme that plays a key role in regulating intracellular signaling pathways in neurons. By inhibiting PDE1, 5-Chloro-8-(piperazinylsulfonyl)isoquinoline has been shown to increase the levels of cyclic nucleotides in neurons, leading to increased synaptic plasticity and improved cognitive function.
Propiedades
Número CAS |
110408-10-1 |
|---|---|
Nombre del producto |
5-Chloro-8-(piperazinylsulfonyl)isoquinoline |
Fórmula molecular |
C13H14ClN3O2S |
Peso molecular |
311.79 g/mol |
Nombre IUPAC |
5-chloro-8-piperazin-1-ylsulfonylisoquinoline |
InChI |
InChI=1S/C13H14ClN3O2S/c14-12-1-2-13(11-9-16-4-3-10(11)12)20(18,19)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
Clave InChI |
AMUWBUOZQPDINQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C2=C3C=NC=CC3=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
